molecular formula C11H7Cl2NS B11947167 N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine CAS No. 81336-01-8

N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine

Cat. No.: B11947167
CAS No.: 81336-01-8
M. Wt: 256.1 g/mol
InChI Key: APRAPDOMLVHJPR-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine is an organic compound that features a dichlorophenyl group attached to a thiophene ring via a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine typically involves the reaction of 2,4-dichloroaniline with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene or phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
  • 2,4-Disubstituted thiazoles

Comparison: N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

81336-01-8

Molecular Formula

C11H7Cl2NS

Molecular Weight

256.1 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C11H7Cl2NS/c12-8-3-4-11(10(13)6-8)14-7-9-2-1-5-15-9/h1-7H

InChI Key

APRAPDOMLVHJPR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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